Cas no 95635-56-6 (Ranolazine dihydrochloride)

Ranolazine dihydrochloride structure
Ranolazine dihydrochloride structure
Nombre del producto:Ranolazine dihydrochloride
Número CAS:95635-56-6
MF:C24H34ClN3O4
Megavatios:463.997465610504
MDL:MFCD03788770
CID:61789
PubChem ID:24278795

Ranolazine dihydrochloride Propiedades químicas y físicas

Nombre e identificación

    • N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride
    • (+/-)-4-[2-HYDROXY-3-(O-METHOXYPHENOXY)PROPYL]-1-PIPERAZINEACETO-2',6'-XYLIDIDE DIHYDROCHLORIDE
    • n-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide dihydrochloride
    • (+/-)-N-(2,6-DIMETHYLPHENYL)-4-[2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL]-1-PIPERAZINEACETAMIDE DIHYDROCHLORIDE
    • Ranolazine DiHCI
    • Ranolazine and salt
    • (±)-N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide
    • RANOLAZINE DI HCL
    • Ranolazine2Hcl
    • Ranolazine Dihydrochloride
    • N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)-propyl)piperazin-1-yl)acetamide dihydrochloride
    • Ranolazine (hydrochloride)
    • Ranolazine Dihydrocloride
    • Ranolazine HCl
    • Ranolazine dihydrochloride
    • RS 43285
    • Ranolazine (dihydrochloride)
    • Ranolazine dihydroch
    • RS-43285
    • (±) -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide dihydrochloride
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide dihydrochloride
    • Ranolazine 2HCl
    • Ranolazine hydrochloride
    • renolazine
    • Ranolazine hydrochloride [USAN]
    • (+-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide dihydrochl
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, dihydrochloride (9CI)
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, dihydrochloride, (±)- (ZCI)
    • (±)-RS 43285-193
    • RS 43285-193
    • CVT 303 dihydrochloride
    • NCGC00261747-01
    • Ranolazine hydrochloride (USAN)
    • CVT 303 (dihydrochloride);RS 43285
    • 95635-56-6
    • Ranolazinedihydrochloride
    • NCGC00094343-01
    • SW197620-3
    • Q27277741
    • s1425
    • Ranolazindihydrochlorid
    • SR-01000076216-2
    • propyl]-1-piperazineacetamide dihydrochloride; ( inverted question mark) -4-[2-hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2',6'-xylidide dihydrochloride
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, dihydrochloride, (+-)-
    • RANOLAZINE HYDROCHLORIDE [WHO-DD]
    • UNII-F71253DJUN
    • R 6152
    • () -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2',6'-xylidide dihydrochloride
    • RJNSNFZXAZXOFX-UHFFFAOYSA-N
    • HY-17401
    • T73098
    • EU-0101062
    • CVT 303;RS 43285-003
    • CHEMBL1526084
    • 95635-56-6 (HCl)
    • Hydrochloride, Ranolazine
    • Tox21_501062
    • AKOS015900516
    • AC-3497
    • DTXCID501333851
    • N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide dihydrochloride
    • ra-nolazine hydrochloride
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine 2HCl
    • MFCD03788770
    • DTXSID50904741
    • LP01062
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt
    • RANOLAZINE HYDROCHLORIDE (MART.)
    • Ranolazine-D8 Dihydrochloride
    • BCP22680
    • CS-1130
    • (+-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide dihydrochloride
    • HCl, Ranolazine
    • Ranolazine HCl?
    • R0112
    • (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]piperazin-1-yl]acetamide
    • N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;dihydrochloride
    • RANOLAZINE DIHYDROCHLORIDE [MI]
    • CCG-222366
    • RANOLAZINE HYDROCHLORIDE [MART.]
    • D05701
    • F71253DJUN
    • Ranolazine dihydrochloride, >=98% (HPLC), powder
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (+/-)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (+/-)-RS 43285-193; RS 43285; RS 43285-193; Ranolazine Hydrochloride
    • SCHEMBL230758
    • Dihydrochloride, Ranolazine
    • AS-74881
    • Ranolazine dihydrochloride
    • MDL: MFCD03788770
    • Renchi: 1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H
    • Clave inchi: HIWSKCRHAOKBSL-UHFFFAOYSA-N
    • Sonrisas: Cl.O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C

Atributos calculados

  • Calidad precisa: 499.200462g/mol
  • Carga superficial: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 6
  • Cuenta de enlace giratorio: 9
  • Masa isotópica única: 499.200462g/mol
  • Masa isotópica única: 499.200462g/mol
  • Superficie del Polo topológico: 74.3Ų
  • Recuento de átomos pesados: 33
  • Complejidad: 531
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 3

Propiedades experimentales

  • Color / forma: Powder
  • Punto de fusión: 222-229.5 °C (lit.)
  • Punto de ebullición: No data available
  • Punto de inflamación: No data available
  • Disolución: H2O: 10 mg/mL, soluble
  • PSA: 74.27000
  • Logp: 3.86080
  • Presión de vapor: No data available
  • Merck: 8111

Ranolazine dihydrochloride Información de Seguridad

Ranolazine dihydrochloride Datos Aduaneros

  • Código HS:2942000000
  • Datos Aduaneros:

    China Customs Code:

    2942000000

Ranolazine dihydrochloride PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
BAI LING WEI Technology Co., Ltd.
222133-5G
Ranolazine dihydrochloride, 98%, an anti-ischemic agent
95635-56-6 98%
5G
¥ 3649 2022-04-26
TRC
R122505-250mg
Ranolazine Dihydrochloride
95635-56-6
250mg
$ 115.00 2023-09-06
LKT Labs
R0154-25 mg
Ranolazine Dihydrochloride
95635-56-6 ≥98%
25mg
$88.60 2023-07-10
ChemScence
CS-1130-100mg
Ranolazine (dihydrochloride)
95635-56-6 99.79%
100mg
$92.0 2022-04-26
ChemScence
CS-1130-200mg
Ranolazine (dihydrochloride)
95635-56-6 99.79%
200mg
$145.0 2022-04-26
ChemScence
CS-1130-5g
Ranolazine (dihydrochloride)
95635-56-6 99.79%
5g
$594.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12006-200mg
Ranolazine 2HCl
95635-56-6 98%
200mg
¥1222.00 2023-09-09
Ambeed
A730331-100mg
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride
95635-56-6 98%
100mg
$19.0 2025-02-22
Ambeed
A730331-250mg
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride
95635-56-6 98%
250mg
$29.0 2025-02-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0207-50 mg
Ranolazine dihydrochloride
95635-56-6 99.00%
50mg
¥475.00 2022-04-26

Ranolazine dihydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Process for preparation of piperazine derivatives
, European Patent Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Toluene ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol
Referencia
Synthesis of anti-angina drug ranolazine
Wang, Li-sheng; Feng, Xiao-yu; Zhu, Hong-yuan, Guangxi Daxue Xuebao, 2003, 28(4), 301-303

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Isopropanol ,  Toluene ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Acetone ;  cooled
Referencia
Process for preparation of ranolazine
, China, , ,

Métodos de producción 4

Condiciones de reacción
Referencia
Improved process for preparation of pure Ranolazine and pharmaceutically acceptable salts thereof
, India, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Ethanol ;  3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Referencia
Synthesis of a novel antianginal agent Ranolazine
Li, Shu-chun; Huang, He-qing; Li, Zhong-jun, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285

Métodos de producción 6

Condiciones de reacción
Referencia
Novel solid state forms of ranolazine salts
, United States, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Isopropanol ;  reflux; 1.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Method for synthesizing ranolazine
, China, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Sodium iodide Solvents: Dimethylformamide ;  18 h, 30 - 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Acetone ;  acidified
Referencia
Crystalline and amorphous form of ranolazine and the process for manufacturing them
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
Referencia
process for the preparation of ranolazine via coupling of N-(2,6-dimethylphenyl)-1-piperazineacetamide with 1-methoxy-2-oxiranylmethoxy)benzene.
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Methanol ;  5 - 10 min, rt; rt → 95 °C; 4 - 5 h, 90 - 95 °C; 95 °C → 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Preparation of ranolazine
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
Referencia
A process for the preparation of ranolazine
, India, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Solvents: Ethanol ;  3 - 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Referencia
Study on synthesis process of ranolazine
Qin, Ming-li; Chen, Xin-hua; Chen, Si-shun; Tao, Jing-chao, Xinyang Shifan Xueyuan Xuebao, 2007, 20(2), 226-229

Métodos de producción 13

Condiciones de reacción
Referencia
Novel solid state forms of ranolazine salts for treatment of cardiovascular disorders
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
Referencia
Cardioselective aryloxy- and arylthiohydroxypropylpiperazinyl acetanilides which affect calcium entry
, European Patent Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Solvents: Methyl ethyl ketone ;  4 h, 70 - 85 °C; 85 °C → 30 °C
1.2 Reagents: Hydrochloric acid, compd. with 2-propanol (1:1) ;  20 - 30 °C; 2 h, 20 - 30 °C
Referencia
Process for preparation of ranolazine and salts thereof
, India, , ,

Métodos de producción 16

Condiciones de reacción
Referencia
Improved process for the preparation of ranolazine
Anonymous, IP.com Journal, 2009, 9,

Ranolazine dihydrochloride Raw materials

Ranolazine dihydrochloride Preparation Products

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95635-56-6)Ranolazine dihydrochloride
A845356
Pureza:99%
Cantidad:5g
Precio ($):225.0